SIB 1757

Übersicht

Beschreibung

SIB-1757 ist eine chemische Verbindung, die für ihre Rolle als selektiver Antagonist für den metabotropen Glutamatrezeptor-Subtyp 5 (mGluR5) bekannt ist. Sie wurde in der wissenschaftlichen Forschung weit verbreitet eingesetzt, um die Funktionen und Mechanismen von mGluR5 zu untersuchen, insbesondere im Kontext neurologischer und hepatologischer Studien .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

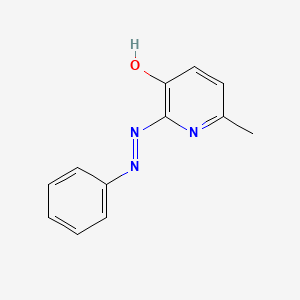

Die Synthese von SIB-1757 beinhaltet die Bildung einer Phenylazogruppe, die an einen Pyridinolring gebunden ist. Die wichtigsten Schritte umfassen:

Bildung der Azogruppe: Dies beinhaltet die Reaktion von Anilin mit salpetriger Säure zur Bildung eines Diazoniumsalzes, das dann mit einem Pyridinol-Derivat gekoppelt wird.

Reaktionsbedingungen: Die Reaktion wird typischerweise in einem sauren Medium bei niedrigen Temperaturen durchgeführt, um die Stabilität des Diazoniumsalzes zu gewährleisten.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für SIB-1757 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten, wobei die Reinheit und Ausbeute für die großtechnische Produktion optimiert werden. Dies würde wahrscheinlich kontinuierliche Durchflussreaktoren und strenge Qualitätskontrollmaßnahmen umfassen, um die Integrität der Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SIB-1757 unterliegt hauptsächlich:

Substitutionsreaktionen: Aufgrund des Vorhandenseins der Phenylazogruppe kann sie an elektrophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Azogruppe kann reduziert werden, um Amine zu bilden, und der Pyridinolring kann unter bestimmten Bedingungen oxidiert werden.

Häufige Reagenzien und Bedingungen

Elektrophile Substitution: Umfasst typischerweise Reagenzien wie Halogene oder nitrierende Mittel in Gegenwart eines Katalysators.

Reduktion: Verwendet häufig Reduktionsmittel wie Natriumdithionit oder Wasserstoff in Gegenwart eines Palladiumkatalysators.

Oxidation: Oft werden Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid eingesetzt.

Hauptprodukte

Reduktion: Führt zur Bildung entsprechender Amine.

Oxidation: Führt zur Bildung oxidierter Pyridinol-Derivate.

Wissenschaftliche Forschungsanwendungen

SIB-1757 wurde in verschiedenen Bereichen der wissenschaftlichen Forschung ausgiebig eingesetzt:

Schmerzmanagement: Zeigt antihyperalgesische Wirkungen in Tiermodellen, was es zu einem wertvollen Werkzeug in der Schmerzforschung macht.

Hepatologie: Zeigt hepatoprotektive Wirkungen, insbesondere in Studien mit Acetaminophen-induzierter Hepatotoxizität.

Zellsignalgebung: Wird in Studien im Zusammenhang mit mGluR5-vermittelten Zellsignalwegen verwendet.

Wirkmechanismus

SIB-1757 wirkt als nicht-kompetitiver Antagonist des metabotropen Glutamatrezeptor-Subtyps 5 (mGluR5). Es hemmt die Aktivität des Rezeptors, indem es an eine Stelle bindet, die sich von der Glutamatbindungsstelle unterscheidet, wodurch der Rezeptor daran gehindert wird, die für seine Aktivierung notwendigen Konformationsänderungen durchzuführen. Diese Hemmung führt zu einer Abnahme des intrazellulären Kalziumspiegels, der für verschiedene Zellprozesse entscheidend ist .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of SIB-1757

SIB-1757, also known as 6-Methyl-2-(phenylazo)-3-pyridinol, is a chemical compound that functions as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). Its primary application lies in scientific research, particularly in studying the functions and mechanisms of mGluR5 in neurological and hepatological contexts.

Neurology

SIB-1757 is used to investigate the role of mGluR5 in brain development and its potential neuroprotective effects. Studies show that SIB-1757 can protect cultured cortical cells against NMDA toxicity, suggesting its neuroprotective properties .

Pain Management

Animal models have demonstrated the anti-hyperalgesia effects of SIB-1757, making it a valuable tool in pain research. Specifically, SIB-1757 has shown promise in reversing thermal hyperalgesia in neuropathic pain models when administered spinally or locally to the injured paw . However, its effect on tactile allodynia appears less pronounced, suggesting that the compound's modulation may relate to the blockade of mGluR5-mediated spinal sensitization .

Hepatology

Research indicates that SIB-1757 exhibits hepatoprotective effects, particularly in studies involving acetaminophen-induced hepatotoxicity.

Cell Signaling

SIB-1757 is utilized in studies pertaining to mGluR5-mediated cell signaling pathways. It interacts with the mGluR5 receptor, inhibiting glutamate-induced intracellular calcium responses, thereby affecting the glutamate signaling pathway.

Studies of Epilepsy

Wirkmechanismus

SIB-1757 acts as a noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It inhibits the receptor’s activity by binding to a site distinct from the glutamate binding site, thereby preventing the receptor from undergoing conformational changes necessary for its activation. This inhibition leads to a decrease in intracellular calcium levels, which is crucial for various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SIB-1893: Ein weiterer selektiver Antagonist für mGluR5, der in Struktur und Funktion SIB-1757 ähnelt.

MPEP (2-Methyl-6-(phenylethynyl)pyridin): Ein bekannter mGluR5-Antagonist mit einer anderen chemischen Struktur, aber ähnlichen funktionellen Eigenschaften.

Einzigartigkeit

SIB-1757 ist aufgrund seiner hohen Selektivität und seines nicht-kompetitiven Wirkmechanismus einzigartig. Im Gegensatz zu kompetitiven Antagonisten konkurriert es nicht mit Glutamat um die Bindung an den Rezeptor, was eine effektivere Hemmung bei unterschiedlichen Glutamatkonzentrationen ermöglicht .

Biologische Aktivität

SIB-1757 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a member of the glutamate receptor family that plays a critical role in various neurological processes. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and pain modulation. In this article, we will explore the biological activity of SIB-1757, summarizing key research findings, case studies, and presenting data in tabular form.

SIB-1757 functions primarily as a non-competitive antagonist of mGluR5. Research indicates that it selectively blocks mGluR5 without affecting other glutamate receptor subtypes or ionotropic glutamate receptors, making it a valuable tool for studying the role of mGluR5 in various physiological and pathological conditions .

In Vitro Studies

In vitro studies have demonstrated that SIB-1757 exhibits significant neuroprotective properties. For instance, in mixed cultures of mouse cortical cells exposed to NMDA (N-methyl-D-aspartate), SIB-1757 was shown to reduce neuronal death significantly. The compound displayed a half-maximal inhibitory concentration (IC50) of 0.37 µM against mGluR5, indicating its potency as an antagonist .

Neuroprotective Effects

SIB-1757 has been tested for its neuroprotective effects against excitotoxicity induced by NMDA and β-amyloid toxicity. In experiments where cortical neuron cultures were subjected to NMDA toxicity, SIB-1757 provided about 60% inhibition of neuronal death, although it was less efficacious compared to MPEP (another mGluR5 antagonist) which achieved approximately 80-90% inhibition .

Table 1: Comparative Efficacy of mGluR5 Antagonists

| Compound | IC50 (µM) | NMDA Toxicity Inhibition (%) | β-Amyloid Toxicity Inhibition (%) |

|---|---|---|---|

| SIB-1757 | 0.37 | 60 | Not specified |

| MPEP | 0.10 | 80-90 | High |

| SIB-1893 | 0.29 | Similar to SIB-1757 | Not specified |

Pain Modulation

SIB-1757 has also been investigated for its effects on pain modulation, particularly in models of neuropathic pain. Studies involving spinal nerve ligation in rats showed that local administration of SIB-1757 could reverse thermal hyperalgesia completely but had a weaker effect on tactile allodynia . This suggests that while SIB-1757 is effective in certain pain modalities, its efficacy may vary depending on the type of pain being treated.

Case Study: Neuropathic Pain Model

In a study examining the effects of SIB-1757 on neuropathic pain induced by L5 spinal nerve ligation:

- Methodology : Rats underwent surgical ligation followed by administration of SIB-1757.

- Results : Complete reversal of thermal hyperalgesia was observed, while tactile allodynia showed only partial response.

This case study highlights the potential utility of SIB-1757 in specific pain management scenarios but also underscores the need for further research to fully understand its mechanisms and efficacy across different types of pain.

Eigenschaften

IUPAC Name |

6-methyl-2-phenyldiazenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCPVWIREQIGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425754 | |

| Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31993-01-8 | |

| Record name | 6-Methyl-2-(2-phenyldiazenyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31993-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SIB 1757 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031993018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-2-(phenylazo)-3-pyridinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.